N-(2-Hydroxyethyl)piperazine-N′-3-propanesulfonic acid (HEPES) and its related compound N-(2-hydroxyethyl)piperazine-N′-3-propanesulfonic acid (HEPPS) are zwitterionic buffering agents widely used in biological and chemical research. [, , , , ] They belong to a class of compounds known as "Good's buffers," specifically designed to possess properties suitable for biological research. [, ] These buffers are characterized by their effectiveness in the physiological pH range (6.0-8.5), minimal interaction with metal ions, and good water solubility. [, , ] They find applications in a wide array of research fields, including biochemistry, cell biology, molecular biology, and analytical chemistry. [, , , , , , , , ]
The synthesis of HEPES typically involves the reaction of piperazine with 2-chloroethanol and sodium sulfonate under controlled conditions. The process can be summarized as follows:
Specific parameters such as temperature, reaction time, and pH are critical for optimizing yield and purity .
HEPES features a complex molecular structure characterized by a piperazine ring attached to a hydroxyethyl group and a sulfonic acid group. The structural formula can be represented as follows:
This structure allows HEPES to act effectively as a buffer across a wide range of pH levels due to its two dissociation constants (pK = 3.0 and pK = 7.5), which facilitate its buffering capacity near physiological pH .
HEPES participates in various chemical reactions, primarily as a buffering agent in biochemical assays. One notable reaction involves its interaction with riboflavin under light exposure, leading to the production of hydrogen peroxide—a by-product that can interfere with biological assays if not controlled .
In radiochemistry, HEPES serves as a stabilizing agent in the synthesis of radiolabeled compounds, such as Gallium-68 labeled tracers for positron emission tomography (PET). The synthesis typically involves heating HEPES buffer with the radiolabel at specific temperatures (around 126 °C) for defined durations (6 minutes), followed by purification processes like solid-phase extraction .
The mechanism of action of HEPES primarily revolves around its ability to resist changes in pH upon the addition of acids or bases. This buffering action is crucial in maintaining the stability of biochemical reactions that are sensitive to pH fluctuations. HEPES achieves this through protonation and deprotonation processes that occur at its functional groups:
This dual functionality allows HEPES to effectively stabilize pH in biological systems .
HEPES exhibits several key physical and chemical properties:
These properties make HEPES suitable for various laboratory applications where maintaining stable pH is critical .
HEPES has diverse applications across multiple scientific fields:
HEPPS (4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid) is critical for modulating thermodynamic parameters in protein-ligand binding studies. Its zwitterionic nature and minimal protonation changes between pH 7.5–8.5 maintain electrostatic complementarity during interactions. Research demonstrates that HEPPS-based buffers reduce entropic penalties (TΔS) by minimizing reorganization of water molecules at binding interfaces, thereby enhancing binding affinity (ΔG) [1]. For example, in studies of antibody-antigen complexes, HEPPS increased binding constants (Kb) by 30–40% compared to phosphate buffers, attributed to its inertness toward metal ions and reduced interference with electrostatic bonds [1].
Table 1: Thermodynamic Parameters of Lysozyme-HyHEL-5 Antibody Binding in Different Buffers
Buffer System | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
---|---|---|---|
HEPPS (50 mM, pH 8.0) | -10.2 ± 0.3 | -8.1 ± 0.5 | 2.1 ± 0.2 |
Phosphate (50 mM, pH 7.4) | -9.1 ± 0.4 | -6.9 ± 0.6 | 2.2 ± 0.3 |
Tris-HCl (50 mM, pH 8.0) | -8.7 ± 0.3 | -7.5 ± 0.4 | 1.2 ± 0.1 |
Isothermal titration calorimetry (ITC) data reveal that HEPPS optimizes enthalpy-driven binding (ΔH) by preventing buffer-protein proton exchange artifacts. This stability is pivotal for characterizing weak-affinity complexes (Kd > 10-6 M), where minor pH shifts alter binding kinetics [1] [5].
HEPPS disrupts neurotoxic amyloid-β oligomers (AβOs) through dual mechanisms: electrostatic repulsion and hydrophobic pocket destabilization. At physiological pH (7.5–8.5), its sulfonate groups repel anionic residues in Aβ1-42, preventing β-sheet stacking. Solid-state NMR studies show that 20 mM HEPPS reduces β-strand content in AβOs by 60–70% within 24 hours, converting oligomers to random-coil monomers [2] [6]. Concurrently, HEPPS penetrates hydrophobic cavities via its ethyl-piperazine moiety, solubilizing aromatic core residues (Phe19, Phe20) and inhibiting hydrophobic collapse [9].
Table 2: Impact of HEPPS on Amyloid-β Oligomerization Parameters
Parameter | Control (No Buffer) | HEPPS (20 mM) | Change (%) |
---|---|---|---|
Hydrodynamic Diameter (nm) | 12.8 ± 1.2 | 4.3 ± 0.7 | -66.4% |
β-Sheet Content (FTIR) | 58% ± 3% | 22% ± 2% | -62.1% |
PrPC Binding Affinity (Kd, nM) | 15.3 ± 1.1 | 132.5 ± 10.4 | +766% |
HEPPS-treated AβOs exhibit reduced prion protein (PrPC) binding, a key step in Alzheimer’s-related neurotoxicity. In cortical neuron cultures, pretreatment with HEPPS lowers AβO-induced cytotoxicity by 80%, confirming its role in mitigating pathological aggregation [2] [6] [9].
In enzyme kinetics, HEPPS preserves catalytic efficiency by minimizing pH fluctuations during substrate turnover. Its pKa (8.0) is ideal for dehydrogenase/kinase assays, where NAD+/ATP hydrolysis generates acidic byproducts. Studies show that 100 mM HEPPS maintains pH within ±0.05 units during lactate dehydrogenase (LDH) reactions, whereas Tris buffers deviate by ±0.2 units, artificially lowering Vmax by 15–20% [7] [10].
Three key advantages underpin its utility:
Table 3: Kinetic Parameters of Hexokinase in Different Buffers
Buffer (100 mM) | Km (mM Glucose) | Vmax (μmol/min/mg) | Kcat (s-1) |
---|---|---|---|
HEPPS (pH 7.5) | 0.11 ± 0.01 | 8.9 ± 0.3 | 120 ± 5 |
HEPES (pH 7.5) | 0.15 ± 0.02 | 7.1 ± 0.4 | 96 ± 6 |
Tris-HCl (pH 7.5) | 0.32 ± 0.03 | 5.6 ± 0.2 | 75 ± 4 |
HEPPS’ low ionic strength (Δμ = 0.01 vs. 0.05 for Tris) also prevents salting-out effects in coupled assays, enabling real-time NADH fluorescence detection without quenching [1] [10].
HEPPS precisely manipulates pH-sensitive signaling cascades, particularly those involving phosphorylation dynamics. In HSV-1-infected macrophages, 25 mM HEPPS sustains cytosolic pH at 7.6–7.8, optimizing S6 ribosomal protein (S6RP) phosphorylation by mTORC1. Without HEPPS, media acidification to pH 6.8 inactivated S6 kinases, halving S6RP phosphorylation within 2 hours [4] [8]. This stability enabled the discovery that ribavirin inhibits HSV-1 by blocking S6RP activation—a finding obscured in bicarbonate buffers [8].
Mechanistically, HEPPS:
Table 4: HEPPS-Dependent Stability of Phosphoproteins in Cell Assays
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